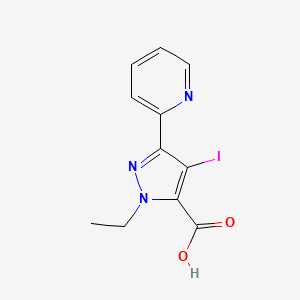

1-ethyl-4-iodo-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid

Description

1-Ethyl-4-iodo-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative featuring a pyridin-2-yl group at position 3, an ethyl group at position 1, an iodine atom at position 4, and a carboxylic acid moiety at position 5 (Figure 1). Pyrazole-based compounds are widely studied for their pharmacological and agrochemical applications due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions.

Properties

IUPAC Name |

2-ethyl-4-iodo-5-pyridin-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10IN3O2/c1-2-15-10(11(16)17)8(12)9(14-15)7-5-3-4-6-13-7/h3-6H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSFWYYRKDPPRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C2=CC=CC=N2)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Ethyl-4-iodo-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H9IN4O2 |

| Molecular Weight | 344.11 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2098136-64-0 |

Target Interactions

The biological activity of pyrazole derivatives, including this compound, is largely attributed to their ability to interact with various biological targets through hydrogen bonding and other non-covalent interactions due to the presence of nitrogen atoms in the pyrazole ring .

Biochemical Pathways

Although specific pathways influenced by this compound are not extensively documented, pyrazole derivatives are known to affect numerous biochemical processes, including anti-inflammatory responses, antimicrobial actions, and potential anticancer mechanisms .

Pharmacological Activities

Research indicates that this compound may exhibit a range of pharmacological activities:

- Antimicrobial Activity : Pyrazole compounds have been shown to possess significant antibacterial properties. For instance, studies have demonstrated that modifications in the pyrazole structure can enhance activity against various bacterial strains such as E. coli and S. aureus .

- Anti-inflammatory Effects : Pyrazoles have been recognized for their anti-inflammatory properties. Compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines like TNF-α and IL-6 at concentrations comparable to established anti-inflammatory drugs .

- Anticancer Potential : Some derivatives of pyrazoles have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology. The presence of specific substituents on the pyrazole ring can significantly influence its anticancer activity .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives:

- Study on Anti-inflammatory Activity : A series of novel pyrazole derivatives were synthesized and evaluated for their ability to inhibit inflammatory markers in vitro. The most active compounds showed inhibition rates exceeding those of standard anti-inflammatory drugs .

- Antimicrobial Evaluation : Research focused on synthesizing 1-acetyl-pyrazole derivatives found that certain modifications enhanced antibacterial activity against resistant strains of bacteria, indicating a strong structure–activity relationship (SAR) .

- In Silico Studies : Computational studies have been employed to predict the binding affinities of various pyrazole derivatives to target enzymes involved in inflammation and cancer pathways, providing insights into their potential therapeutic applications .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The substituent positions on the pyrazole ring significantly influence physicochemical properties and biological activity. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Positional Isomerism : The compound from demonstrates how shifting the carboxylic acid from C5 to C3 alters acidity and hydrogen-bonding capacity.

- Halogen Effects : Iodo (target) vs. chlorine () affects steric bulk and electronic properties. Iodine’s polarizability may enhance binding in hydrophobic pockets.

- Pyridine Modifications : Substitution on the pyridine ring (e.g., 3-chloro in ) can alter electron density and intermolecular interactions.

Physicochemical Properties

Comparative data on molecular weight, solubility, and ligand efficiency (LE):

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically proceeds via:

- Formation of the pyrazole core through condensation reactions between hydrazines and appropriate β-dicarbonyl or equivalent compounds.

- Introduction of the pyridin-2-yl substituent at the 3-position, often via cross-coupling or substitution reactions.

- Selective iodination at the 4-position of the pyrazole ring.

- Installation or preservation of the carboxylic acid group at the 5-position.

- Introduction of the ethyl group at the N-1 position of the pyrazole ring, usually via alkylation.

This multi-step approach requires careful control of reaction conditions to achieve regioselective substitution and to maintain the integrity of sensitive functional groups.

Detailed Stepwise Preparation

Based on the synthesis principles of polysubstituted pyridylpyrazole derivatives and related pyrazolecarboxamides (as described in patent EP3141545A1 and chemical supplier data), the preparation can be outlined as follows:

| Step | Reaction Type | Description | Key Reagents/Conditions |

|---|---|---|---|

| 1 | Pyrazole ring formation | Condensation of hydrazine derivatives with β-dicarbonyl compounds or equivalents to form the pyrazole core with carboxylic acid functionality at position 5 | Hydrazine, β-ketoester or β-diketone, acidic or basic catalyst, solvent (e.g., ethanol) |

| 2 | Pyridin-2-yl substitution | Introduction of the pyridin-2-yl group at the 3-position via cross-coupling or nucleophilic substitution | Pyridin-2-yl halide or boronic acid, palladium catalyst (if cross-coupling), base |

| 3 | N-ethylation | Alkylation of the pyrazole nitrogen (N-1) with ethyl halide to install the ethyl group | Ethyl iodide or bromide, base (e.g., potassium carbonate), solvent (e.g., DMF) |

| 4 | Iodination at 4-position | Selective iodination of the pyrazole ring at the 4-position using electrophilic iodine sources | N-iodosuccinimide (NIS) or iodine monochloride, solvent (e.g., acetonitrile), controlled temperature |

| 5 | Purification | Isolation and purification of the final product by recrystallization or chromatography | Suitable solvents for recrystallization or chromatographic media |

Reaction Conditions and Optimization

- Molar Ratios : For substitution and iodination steps, molar ratios of reagents are critical. For example, the iodination reagent is typically used in slight excess (1.1–1.5 equivalents) to ensure complete substitution without over-iodination.

- Temperature : Alkylation and iodination reactions are conducted at controlled temperatures (e.g., 0 to 25°C for iodination) to avoid side reactions.

- Solvents : Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF) are preferred for alkylation and iodination steps due to their ability to dissolve reagents and stabilize intermediates.

- Catalysts : Palladium catalysts (e.g., Pd(PPh3)4) are used in cross-coupling steps to introduce the pyridin-2-yl group efficiently.

Example Synthetic Route (Hypothetical)

- Synthesize 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid by condensation of hydrazine with a β-ketoester bearing a pyridin-2-yl substituent.

- Alkylate the pyrazole nitrogen with ethyl iodide under basic conditions.

- Iodinate the 4-position of the pyrazole ring using N-iodosuccinimide at low temperature.

- Purify the product by recrystallization from ethanol or chromatography.

Research Findings and Data Summary

| Parameter | Details |

|---|---|

| Molecular Formula | C11H10IN3O2 |

| Molecular Weight | 343.12 g/mol |

| CAS Number | 2097963-77-2 |

| Key Functional Groups | Pyrazole ring, ethyl substituent, iodine atom, pyridin-2-yl group, carboxylic acid |

| Typical Yield | 60–80% overall (dependent on optimization) |

| Reaction Time | Each step varies from 1 to 6 hours |

| Purification Methods | Recrystallization, column chromatography |

Analytical and Characterization Techniques

- NMR Spectroscopy : ^1H and ^13C NMR to confirm substitution patterns on the pyrazole and pyridine rings.

- Mass Spectrometry : To confirm molecular weight and presence of iodine.

- IR Spectroscopy : Identification of carboxylic acid group (broad O-H stretch, C=O stretch).

- Elemental Analysis : To verify purity and composition.

- HPLC : For purity assessment and monitoring reaction progress.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.